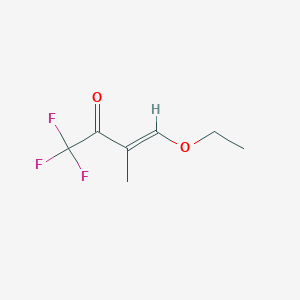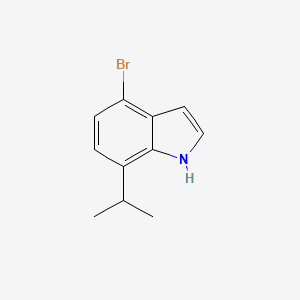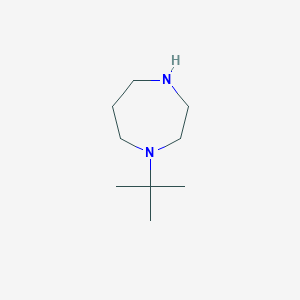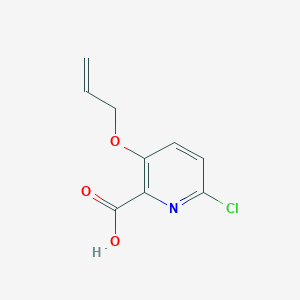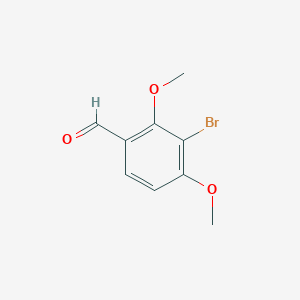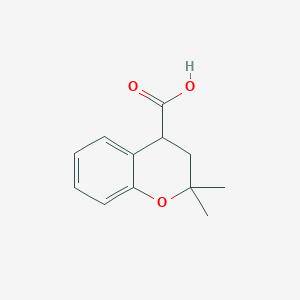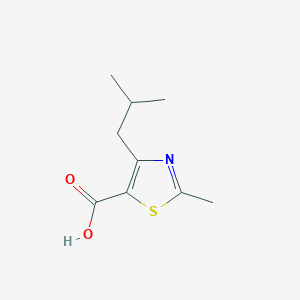![molecular formula C13H15F3O2 B3376672 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid CAS No. 1219921-41-1](/img/structure/B3376672.png)
3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid
描述
3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid is a fluorinated organic compound with the molecular formula C({13})H({15})F({3})O({2})
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzyl chloride and trifluoroacetic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the trifluoroacetic acid, followed by nucleophilic substitution with 2,4,6-trimethylbenzyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO({3})), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH({4})), resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO(_{4}) in acidic or neutral conditions.
Reduction: LiAlH({4}) in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Electronics: It is used in the production of fluorinated compounds for electronic applications, such as in the manufacturing of semiconductors.
作用机制
The mechanism by which 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid exerts its effects depends on its application:
Catalysis: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Drug Development: It can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.
相似化合物的比较
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- 2,2,2-Trifluoroethyl 2,4,6-trimethylbenzoate
Comparison:
- Structural Differences: While similar compounds may share the trifluoromethyl group, the presence of the trimethylphenyl group in 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid provides unique steric and electronic properties.
- Reactivity: The compound’s unique structure can lead to different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.
属性
IUPAC Name |
3,3,3-trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-7-4-8(2)10(9(3)5-7)6-11(12(17)18)13(14,15)16/h4-5,11H,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXLVKBGAJOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B3376594.png)
![(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol](/img/structure/B3376603.png)
![(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3376617.png)
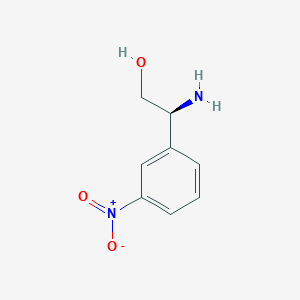
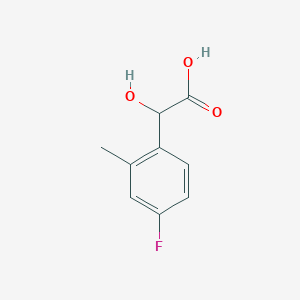
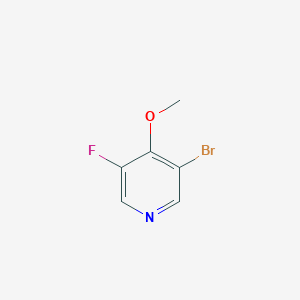
![2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B3376656.png)
